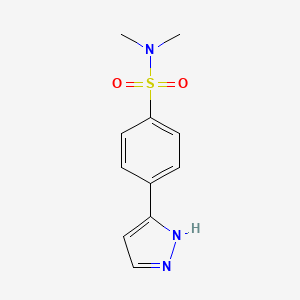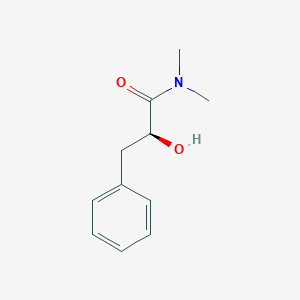
(s)-2-Hydroxy-n,n-dimethyl-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide is a chiral compound with a hydroxyl group, a dimethylamino group, and a phenyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-hydroxy-3-phenylpropanoic acid.
Amidation Reaction: The carboxylic acid group of (S)-2-hydroxy-3-phenylpropanoic acid is converted to an amide using N,N-dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as crystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of (S)-2-oxo-N,N-dimethyl-3-phenylpropanamide.
Reduction: Formation of (S)-2-hydroxy-N,N-dimethyl-3-phenylpropanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition or activation of enzymatic reactions or receptor-mediated signaling pathways.
Comparación Con Compuestos Similares
(S)-2-Hydroxy-3-phenylpropanoic acid: The precursor in the synthesis of (S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide.
(S)-2-Oxo-N,N-dimethyl-3-phenylpropanamide: The oxidation product of the compound.
(S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamine: The reduction product of the compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner compared to its similar compounds.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-N,N-dimethyl-3-phenylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3/t10-/m0/s1 |
Clave InChI |
LOQLTMLSQNYSKO-JTQLQIEISA-N |
SMILES isomérico |
CN(C)C(=O)[C@H](CC1=CC=CC=C1)O |
SMILES canónico |
CN(C)C(=O)C(CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


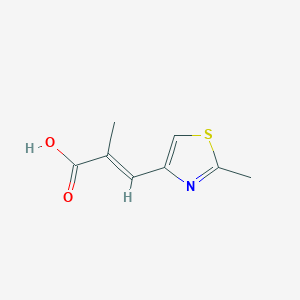



![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)


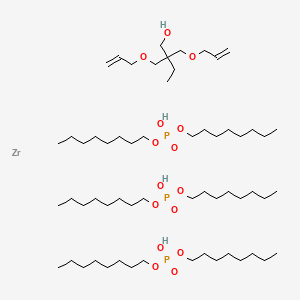
![1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12067859.png)

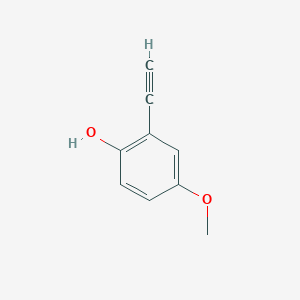

![4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine](/img/structure/B12067883.png)
